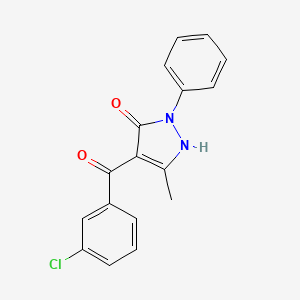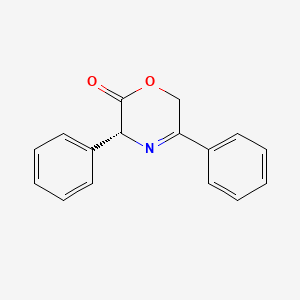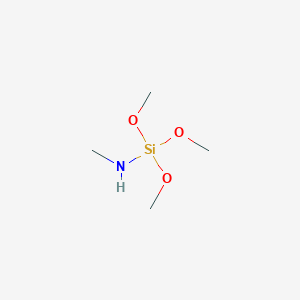![molecular formula C17H14O3 B14506367 Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate CAS No. 63443-22-1](/img/structure/B14506367.png)
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate, also known as 4′-Formylbiphenyl-4-carboxylic acid methyl ester, is an organic compound with the molecular formula C15H12O3 and a molecular weight of 240.25 g/mol . This compound is characterized by the presence of a formyl group and a benzoate ester, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate can be synthesized through various synthetic routes. One common method involves the reaction of 4-formylbenzoic acid with methanol in the presence of an acid catalyst to form the ester . The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Concentrated nitric acid (HNO3) for nitration, bromine (Br2) for bromination.
Major Products Formed
Oxidation: 4-[2-(4-carboxyphenyl)ethenyl]benzoic acid.
Reduction: 4-[2-(4-hydroxyphenyl)ethenyl]benzoate.
Substitution: 4-[2-(4-nitrophenyl)ethenyl]benzoate (nitration product).
Scientific Research Applications
Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in nucleophilic addition reactions, while the aromatic rings can engage in π-π interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-formylbenzoate: Similar structure but lacks the ethenyl linkage.
Ethyl 4-[2-(4-formylphenyl)ethenyl]benzoate: Similar structure with an ethyl ester instead of a methyl ester.
Properties
CAS No. |
63443-22-1 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
methyl 4-[2-(4-formylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C17H14O3/c1-20-17(19)16-10-8-14(9-11-16)3-2-13-4-6-15(12-18)7-5-13/h2-12H,1H3 |
InChI Key |
XDIKKTWHJQIPCK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


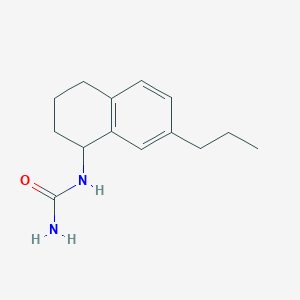

![3-[2,4-Bis(2-methylbutan-2-yl)phenoxy]propane-1,2-diol](/img/structure/B14506305.png)

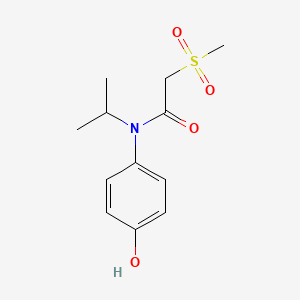
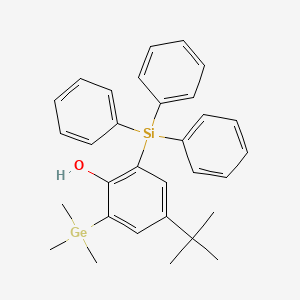

![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)

![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)

